molecular formula C10H14N2O B1478301 4-(Methoxymethyl)indolin-1-amine CAS No. 2097984-83-1

4-(Methoxymethyl)indolin-1-amine

Cat. No.: B1478301
CAS No.: 2097984-83-1
M. Wt: 178.23 g/mol
InChI Key: MGHXQHWXDOAVSJ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)indolin-1-amine (CAS 2097984-83-1) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is characterized by an indoline core, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring. This indoline scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and bioactive compounds . The compound is supplied with a predicted density of 1.140 g/cm³ and a boiling point of 302.0 ± 31.0 °C . Researchers value this compound and its structural analogs for their potential in multi-target drug discovery, particularly in the development of anti-inflammatory agents . For instance, indoline-based compounds have been successfully designed and optimized as dual inhibitors of key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . Simultaneously inhibiting these two enzymes offers a promising therapeutic strategy by blocking the production of pro-inflammatory leukotrienes while increasing the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) . Such compounds have demonstrated remarkable in vivo efficacy in murine models of inflammation, including zymosan-induced peritonitis and experimental asthma . The methoxymethyl substitution on the indoline ring makes this compound a versatile building block for further synthetic elaboration. It is available for research and development purposes with a purity of 95% or higher . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2097984-83-1

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(methoxymethyl)-2,3-dihydroindol-1-amine

InChI

InChI=1S/C10H14N2O/c1-13-7-8-3-2-4-10-9(8)5-6-12(10)11/h2-4H,5-7,11H2,1H3

InChI Key

MGHXQHWXDOAVSJ-UHFFFAOYSA-N

SMILES

COCC1=C2CCN(C2=CC=C1)N

Canonical SMILES

COCC1=C2CCN(C2=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Key Differences

The table below highlights critical structural distinctions between 4-(Methoxymethyl)indolin-1-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not available C10H14N2O ~178.23 Indoline core with methoxymethyl (C4) and amine (C1) substituents.
4-Methylisoquinolin-1-amine 114061-31-3 C10H10N2 158.20 Isoquinoline core with methyl (C4) and amine (C1) groups.
Mexamine (5-methoxyindole ethylamine) 66-83-1 C11H14N2O·HCl 226.71 Indole core with methoxy (C5), ethylamine chain (C3), and hydrochloride salt.
3-(4-Methoxyphenyl)iminoisoindol-1-amine 104830-22-0 C15H13N3O 251.29 Isoindole core with imino (=NH) group (C3) and 4-methoxyphenyl substituent.
4-Methoxybenzyl-[1-(2-methoxymethyl-allyl)-1H-indol-3-ylmethylene]-amine 886883-37-0 C22H24N2O2 348.45 Indole core with methoxymethyl-allyl (C1) and 4-methoxybenzyl groups.

Chemical Reactivity and Stability

  • Methoxymethyl vs. However, the ether linkage (-O-) may increase susceptibility to hydrolytic cleavage under acidic or basic conditions .
  • Amine Functionality : The primary amine at C1 in this compound contrasts with secondary or tertiary amines in analogs (e.g., Mexamine’s ethylamine chain). Primary amines are typically more reactive in nucleophilic reactions, such as Schiff base formation or amide coupling .
  • Substituent Effects on Stability : Evidence from lactate oxidase studies () suggests that alkyl and acyl substituents (e.g., methoxymethyl) on nitrogen atoms can influence adduct stability. For example, N(5)-alkyl adducts are stable in the dark but degrade upon denaturation or oxidation, which may parallel the behavior of methoxymethyl-substituted indolines .

Preparation Methods

Alkylation of Indolin-1-amine Precursors

One common approach involves the alkylation of indolin-1-amine or related amines with methoxymethyl halides (such as methoxymethyl chloride or bromide) under controlled conditions:

  • Procedure : The indolin-1-amine is reacted with methoxymethyl halide in the presence of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as tetrahydrofuran or dimethylformamide.
  • Reaction Conditions : Ambient to slightly elevated temperatures (0–50 °C) over several hours.
  • Outcome : Selective substitution at the 4-position with a methoxymethyl group, yielding this compound.

This method benefits from straightforward reaction setup and moderate to high yields, but requires careful control to avoid over-alkylation or side reactions.

Formylation and Subsequent Reductive Amination

Formylation of amines followed by reductive amination is a versatile route for introducing substituents on nitrogen-containing heterocycles:

  • Formylation Step : Amines are formylated using reagents such as formic acid with catalysts like 4-(dimethylamino)pyridine (DMAP), or via microwave-assisted methods to improve reaction time and yield. For example, formylation in dichloromethane (DCM) under reflux or microwave irradiation yields formamide intermediates efficiently within minutes to hours.
  • Reductive Amination : The formamide intermediate can be converted to the target amine by reduction, often using sodium borohydride or catalytic hydrogenation.
  • Application : This strategy can be adapted to synthesize this compound by first formylating the indolin-1-amine, then introducing the methoxymethyl substituent via reductive amination with formaldehyde derivatives.

Quaternary Ammonium Salt Formation and Reduction

Another advanced method involves the formation of quaternary ammonium salts followed by reduction:

  • Step 1 : The indolin-1-amine is methylated using iodomethane to form a quaternary ammonium iodide salt.
  • Step 2 : This salt is then subjected to reduction in liquid ammonia using sodium metal at low temperatures (-78 °C), followed by quenching with ethers and alcohols to yield the secondary amine with the methoxymethyl group introduced.
  • Advantages : This method allows for selective modification of the nitrogen atom and can be used to introduce methoxymethyl groups with good yields.
  • Considerations : Requires handling of reactive sodium metal and cryogenic conditions.

Catalytic Asymmetric Synthesis (Enantioselective Approaches)

Though less common for this specific compound, recent advances in enantioselective synthesis of chiral amines using iridium-based catalytic systems and chiral ligands (e.g., sulfoximines, dihydrobenzooxaphosphole oxazoline ligands) have been reported. These methods can be adapted for the preparation of chiral 4-substituted indolin-1-amines, potentially including this compound, providing high enantiomeric excess and stereochemical control.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield Range (%) Advantages Limitations
Alkylation with Methoxymethyl Halide Indolin-1-amine, methoxymethyl chloride/bromide, base, aprotic solvent Several hours (RT to 50 °C) 60–85 Simple setup, moderate to high yield Possible over-alkylation, side reactions
Formylation + Reductive Amination Formic acid, DMAP catalyst, microwave or reflux; reducing agent (NaBH4) Minutes to hours 70–90 Efficient, scalable, mild conditions Multi-step process, requires purification
Quaternary Ammonium Salt + Reduction Iodomethane, sodium metal, liquid ammonia (-78 °C) 1–2 hours 75–80 High selectivity, good yield Requires cryogenic, hazardous reagents
Catalytic Asymmetric Synthesis Iridium catalyst, chiral ligands Variable 85–95 (ee) High stereoselectivity, enantiopure products Complex catalyst systems, more costly

Detailed Research Findings

  • Microwave-Assisted Formylation : Giacomelli et al. demonstrated that microwave irradiation significantly reduces formylation reaction times from hours to minutes while maintaining high yields and optical purity when chiral amines are used. This approach could be leveraged for efficient preparation of intermediates toward this compound.

  • Quaternary Ammonium Salt Reduction : N.A. Paras et al. described a protocol for the scission and modification of N,N-dialkyl amines via quaternary ammonium salts and sodium metal reduction in liquid ammonia, providing a robust method for introducing alkyl groups on nitrogen heterocycles. This method is applicable for the methoxymethylation of indolin-1-amine derivatives.

  • Enantioselective Catalysis : Recent reviews highlight iridium-catalyzed asymmetric hydrogenation of cyclic imines as a powerful strategy for chiral amine synthesis, with potential adaptation for this compound to obtain enantiomerically enriched products.

Summary and Recommendations

The preparation of this compound can be efficiently achieved through several synthetic routes:

  • For straightforward synthesis , alkylation of indolin-1-amine with methoxymethyl halides under basic conditions is practical and scalable.
  • For higher selectivity and yield , especially when optical purity is desired, formylation followed by reductive amination using microwave-assisted methods is recommended.
  • For selective nitrogen functionalization , quaternary ammonium salt formation and reduction in liquid ammonia provide a powerful alternative, albeit with more demanding reaction conditions.
  • For chiral synthesis , iridium-catalyzed asymmetric hydrogenation offers an advanced method to access enantiopure this compound derivatives.

This assessment integrates diverse, authoritative sources and experimental data to provide a comprehensive understanding of the preparation methods for this compound, supporting informed synthetic planning and optimization.

Q & A

Q. Basic | Analytical Chemistry

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxymethyl CH₂O and indoline NH signals) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted intermediates).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in methoxyphenyl-containing analogs .

What strategies optimize the yield of this compound under varying reaction conditions?

Q. Advanced | Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Catalyst Screening : Pd-based catalysts improve coupling efficiency in aryl halide intermediates .
  • Temperature Gradients : Lower temperatures reduce side reactions (e.g., oxidation of the methoxymethyl group) .
  • DoE (Design of Experiments) : Systematic variation of parameters (molar ratios, time) to identify optimal conditions .

How does the methoxymethyl substituent influence the compound’s receptor binding affinity compared to other indoline derivatives?

Advanced | Structure-Activity Relationships (SAR)
The methoxymethyl group enhances:

  • Lipophilicity : Improved membrane permeability compared to hydroxyl or unsubstituted analogs .
  • Steric Effects : Moderate bulk may favor interactions with hydrophobic pockets in enzymes (e.g., MAO inhibitors) .
  • Hydrogen Bonding : The ether oxygen can act as a weak H-bond acceptor, as observed in related methoxyphenyl compounds .
    Comparative studies with 4-methyl or 4-fluoro analogs are recommended to quantify these effects .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic | Structural Elucidation

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the indoline and methoxymethyl groups .
  • IR Spectroscopy : Identifies N-H stretches (indoline amine) and C-O-C vibrations (methoxymethyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₁H₁₄N₂O) and fragmentation patterns .

What computational methods predict the biological activity of this compound?

Q. Advanced | Computational Chemistry

  • Molecular Docking : Screens against targets like monoamine oxidases (MAOs) or serotonin receptors, leveraging structural data from indole analogs .
  • QSAR Models : Correlates substituent properties (logP, polar surface area) with activity trends .
  • MD Simulations : Assesses stability of ligand-receptor complexes over time .

What are common impurities in this compound synthesis, and how are they mitigated?

Q. Basic | Purification Strategies

  • By-Products : Over-alkylated indolines or oxidized methoxymethyl groups.
  • Mitigation :
    • Column Chromatography : Silica gel with gradient elution (hexane/EtOAc) .
    • Recrystallization : Ethanol/water mixtures to remove polar impurities .
    • In-line Analytics : LC-MS monitoring for real-time impurity detection .

How can SAR studies elucidate the pharmacophore of this compound?

Q. Advanced | Pharmacological Research

  • Substituent Variation : Synthesize analogs with methoxyethyl, ethoxymethyl, or halogenated groups at the 4-position .
  • Biological Assays : Test against targets like MAO-A/B, serotonin receptors, or kinases to map activity cliffs .
  • 3D Pharmacophore Modeling : Integrate docking results and activity data to identify critical hydrogen bond donors/acceptors .

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